![molecular formula C12H12O B14132918 Benzene, [3-(2-propenyloxy)-1-propynyl]- CAS No. 53877-58-0](/img/structure/B14132918.png)
Benzene, [3-(2-propenyloxy)-1-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Allyloxy)prop-1-yn-1-yl)benzene: is an organic compound with the molecular formula C12H12O It is characterized by the presence of an allyloxy group attached to a propynyl chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-(allyloxy)prop-1-yn-1-yl)benzene typically involves the following steps:
Propargylation: The addition of a propynyl group to the intermediate compound.
Aromatic Substitution: The final step involves attaching the modified chain to a benzene ring.
The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are usually carried out under inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (3-(allyloxy)prop-1-yn-1-yl)benzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-(Allyloxy)prop-1-yn-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding epoxides or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the triple bond to form alkenes or alkanes using catalysts such as palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring or the allyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2), and lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), and strong bases (NaOH, KOH).
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives, alkylated products, and ethers.
Applications De Recherche Scientifique
(3-(Allyloxy)prop-1-yn-1-yl)benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of (3-(allyloxy)prop-1-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(Methoxy)prop-1-yn-1-yl)benzene
- (3-(Ethoxy)prop-1-yn-1-yl)benzene
- (3-(Propargyloxy)prop-1-yn-1-yl)benzene
Uniqueness
(3-(Allyloxy)prop-1-yn-1-yl)benzene stands out due to its unique allyloxy group, which imparts distinct reactivity and properties compared to its analogs. The presence of the allyloxy group allows for specific interactions and transformations that are not possible with other similar compounds, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
53877-58-0 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
3-prop-2-enoxyprop-1-ynylbenzene |
InChI |
InChI=1S/C12H12O/c1-2-10-13-11-6-9-12-7-4-3-5-8-12/h2-5,7-8H,1,10-11H2 |
Clé InChI |
RHNNBNOMBIKPDB-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC#CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


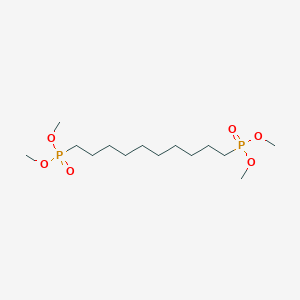
![2-{[(2E)-But-2-en-2-yl]oxy}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14132841.png)
![2-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B14132856.png)
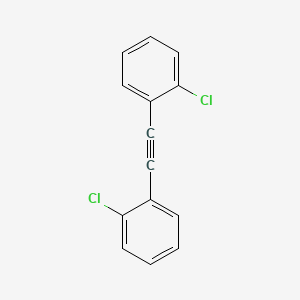
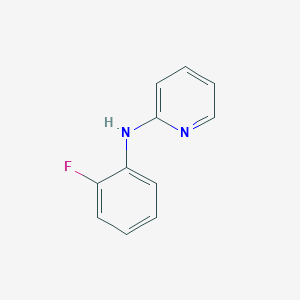
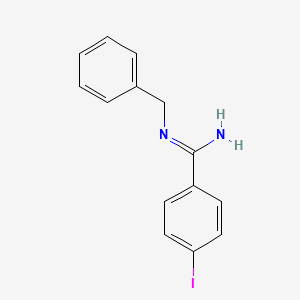
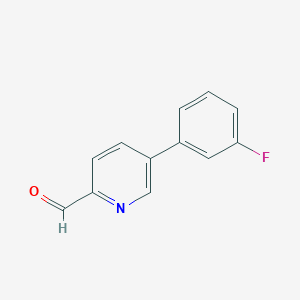
![3-Oxoandrost-4-en-17-yl 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate](/img/structure/B14132881.png)
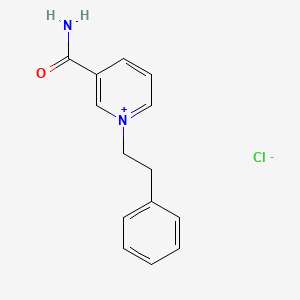

![(Z)-ethyl 2-(2-((3-(methylthio)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14132893.png)
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
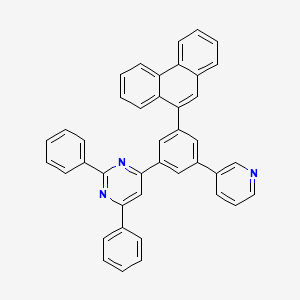
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
